

t-Boc-Aminoxy-PEG7-methane molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *t-Boc-Aminoxy-PEG7-methane*

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Technical Overview of t-Boc-Aminoxy-PEG7-methane

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical specifications for the bifunctional linker, **t-Boc-Aminoxy-PEG7-methane**, a valuable tool in bioconjugation and drug development. Its structure incorporates a t-Boc protected aminoxy group and a terminal methane, connected by a hydrophilic seven-unit polyethylene glycol (PEG) spacer. This configuration allows for the strategic linkage of molecules, with the PEG chain enhancing solubility and potentially improving the pharmacokinetic profile of the resulting conjugate.

Core Molecular Data

The fundamental molecular properties of **t-Boc-Aminoxy-PEG7-methane** are summarized below. These values are essential for stoichiometric calculations in conjugation reactions and for the characterization of resulting molecular constructs.

Property	Value	Source(s)
Molecular Formula	C ₂₀ H ₄₁ NO ₁₀	[1][2][3]
Molecular Weight	455.55 g/mol	[2][4]
Exact Mass	455.2730 u	[2]
Elemental Analysis	C: 52.73%, H: 9.07%, N: 3.07%, O: 35.12%	[2]

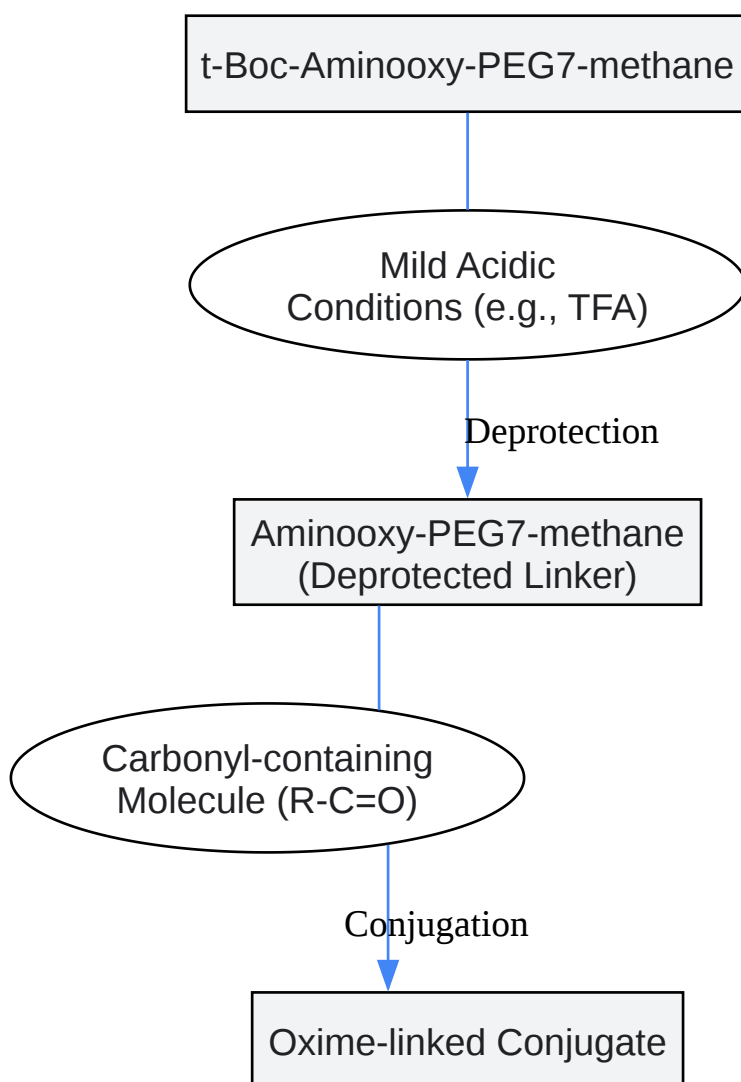
Chemical Structure and Functionality

The structure of **t-Boc-Aminoxy-PEG7-methane** features key functional groups that dictate its utility in chemical synthesis and bioconjugation.

- **t-Boc Protected Aminoxy Group:** This moiety provides a latent nucleophilic aminoxy group. The tert-butyloxycarbonyl (t-Boc) protecting group is stable under many reaction conditions but can be readily removed under mild acidic conditions to reveal the reactive aminoxy group.[1][2] This allows for subsequent conjugation to molecules containing carbonyl groups (aldehydes or ketones) through the formation of a stable oxime linkage.
- **PEG7 Spacer:** The seven-unit polyethylene glycol chain is a hydrophilic spacer. In the context of bioconjugation, this PEG linker can increase the aqueous solubility of the target molecule. It also provides spatial separation between the conjugated entities, which can be critical for maintaining the biological activity of proteins or other biomolecules.
- **Methane Terminus:** The methyl group at the terminus of the PEG chain provides a non-reactive, stable end.

Logical Workflow for Deprotection and Conjugation

The general workflow for utilizing **t-Boc-Aminoxy-PEG7-methane** in a conjugation strategy involves a two-step process. First, the t-Boc protecting group is removed, followed by the conjugation of the deprotected linker to a carbonyl-containing molecule.



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- To cite this document: BenchChem. [t-Boc-Aminoxy-PEG7-methane molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611203#t-boc-aminoxy-peg7-methane-molecular-weight-and-formula]

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